molecular formula C26H24N2O5 B11238629 N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]acetamide

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]acetamide

Cat. No.: B11238629
M. Wt: 444.5 g/mol
InChI Key: JLAODRRQHGDDDC-UHFFFAOYSA-N
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Description

N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHYL]-2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE is a complex organic compound that features a unique structure combining elements of benzodioxepin, furan, and indole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHYL]-2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxepin and indole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHYL]-2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodioxepin or indole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHYL]-2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHYL]-2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting gene expression. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHYL]-3-METHOXYBENZAMIDE: Similar structure but with a methoxy group instead of the furan-2-carbonyl group.

    (2E)-3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-PROPENOIC ACID: Contains a propenoic acid group instead of the indole and furan-2-carbonyl groups.

Uniqueness

N-[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHYL]-2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE is unique due to its combination of benzodioxepin, furan, and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C26H24N2O5

Molecular Weight

444.5 g/mol

IUPAC Name

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[3-(furan-2-carbonyl)indol-1-yl]acetamide

InChI

InChI=1S/C26H24N2O5/c1-17(18-9-10-22-24(14-18)33-13-5-12-31-22)27-25(29)16-28-15-20(19-6-2-3-7-21(19)28)26(30)23-8-4-11-32-23/h2-4,6-11,14-15,17H,5,12-13,16H2,1H3,(H,27,29)

InChI Key

JLAODRRQHGDDDC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCCO2)NC(=O)CN3C=C(C4=CC=CC=C43)C(=O)C5=CC=CO5

Origin of Product

United States

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